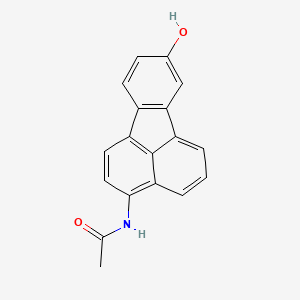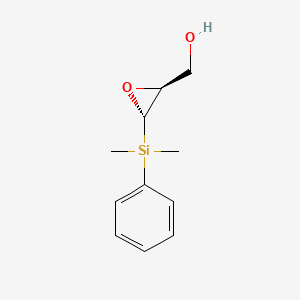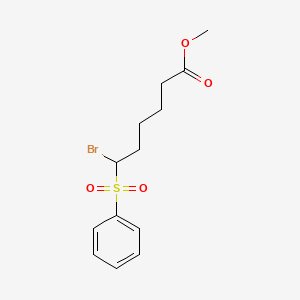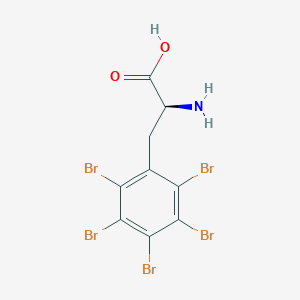![molecular formula C17H15N3O3 B12560718 N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea CAS No. 198819-87-3](/img/structure/B12560718.png)
N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea typically involves the reaction of 3-methoxyaniline with 4-(1,3-oxazol-5-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of a nitro group can produce an aniline derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the production of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-N’-phenylurea: Lacks the oxazolyl group, which may result in different chemical properties and applications.
N-(4-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea: The position of the methoxy group can influence the compound’s reactivity and biological activity.
N-(3-Methoxyphenyl)-N’-[4-(1,3-thiazol-5-yl)phenyl]urea: The replacement of the oxazole ring with a thiazole ring can alter the compound’s properties.
Uniqueness
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is unique due to the presence of both methoxyphenyl and oxazolylphenyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
198819-87-3 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(1,3-oxazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-4-2-3-14(9-15)20-17(21)19-13-7-5-12(6-8-13)16-10-18-11-23-16/h2-11H,1H3,(H2,19,20,21) |
InChI Key |
HQLCQQFZMVZMSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=CN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)


![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)

![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)



![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)


